molecular formula C23H38O2 B11827779 (3S)-3-(Phenylmethoxy)-hexadecanal

(3S)-3-(Phenylmethoxy)-hexadecanal

Katalognummer: B11827779
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: ATQHYQAAYJBYFX-QHCPKHFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-(Phenylmethoxy)-hexadecanal: is an organic compound with the molecular formula C23H38O2 It is a derivative of hexadecanal, where a phenylmethoxy group is attached to the third carbon atom in the S-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Phenylmethoxy)-hexadecanal typically involves the following steps:

    Starting Material: The synthesis begins with hexadecanal, a long-chain aldehyde.

    Protection of the Aldehyde Group: The aldehyde group is protected using a suitable protecting group to prevent unwanted reactions.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction. This step involves the use of a phenylmethanol derivative and a suitable base.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-3-(Phenylmethoxy)-hexadecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenylmethanol derivative and a suitable base like sodium hydride.

Major Products Formed:

    Oxidation: Hexadecanoic acid.

    Reduction: (3S)-3-(Phenylmethoxy)-hexadecanol.

    Substitution: Various substituted hexadecanal derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Organic Synthesis: (3S)-3-(Phenylmethoxy)-hexadecanal is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development: this compound is explored for its potential as a lead compound in the development of new pharmaceuticals.

Industry:

    Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique aromatic properties.

Wirkmechanismus

The mechanism of action of (3S)-3-(Phenylmethoxy)-hexadecanal involves its interaction with specific molecular targets. The phenylmethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

    (3S)-3-(Phenylmethoxy)-tetradecanal: Similar structure but with a shorter carbon chain.

    (3S)-3-(Phenylmethoxy)-octadecanal: Similar structure but with a longer carbon chain.

    (3S)-3-(Phenylmethoxy)-dodecanal: Similar structure but with an even shorter carbon chain.

Uniqueness:

    Chain Length: The hexadecanal backbone provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

    Phenylmethoxy Group: The presence of the phenylmethoxy group enhances its aromatic properties and potential interactions with biological targets.

Eigenschaften

Molekularformel

C23H38O2

Molekulargewicht

346.5 g/mol

IUPAC-Name

(3S)-3-phenylmethoxyhexadecanal

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-23(19-20-24)25-21-22-16-13-12-14-17-22/h12-14,16-17,20,23H,2-11,15,18-19,21H2,1H3/t23-/m0/s1

InChI-Schlüssel

ATQHYQAAYJBYFX-QHCPKHFHSA-N

Isomerische SMILES

CCCCCCCCCCCCC[C@@H](CC=O)OCC1=CC=CC=C1

Kanonische SMILES

CCCCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.